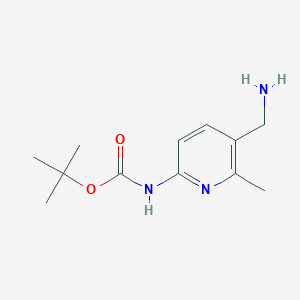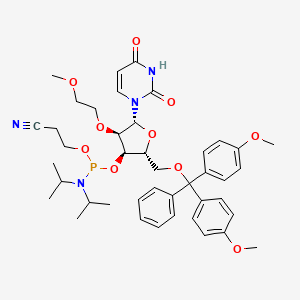![molecular formula C34H16Cl3O2 B1169972 Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, chloro derivs. CAS No. 1324-54-5](/img/no-structure.png)
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, chloro derivs.
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione is a chemical compound with the CAS Number: 116-71-2 . It has a molecular weight of 456.5 . This compound is a solid at room temperature and should be stored in a dry environment .
Molecular Structure Analysis
The molecular structure of Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione is represented by the linear formula C34H16O2 . The InChI code for this compound is 1S/C34H16O2/c35-33-25-7-3-1-5-17(25)19-9-11-21-22-12-10-20-18-6-2-4-8-26(18)34(36)28-16-14-24(30(22)32(20)28)23-13-15-27(33)31(19)29(21)23/h1-16H .Physical And Chemical Properties Analysis
Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione is insoluble in water but soluble in Acetone, Nitrobenzene, 1, 2, 3, 4 – Tetrahydronaphthalene, and Xylene . It is slightly soluble in benzene . In concentrated sulfuric acid, it turns to red light purple, and after dilution, it turns to blue purple, with precipitation .Safety and Hazards
properties
CAS RN |
1324-54-5 |
|---|---|
Molecular Formula |
C34H16Cl3O2 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-Cyclopenta[c]pyridin-5-ol,6,7-dihydro-7-methyl-,trans-(9CI)](/img/structure/B1169899.png)
